4-{[1-(1-Phenylethyl)piperidin-3-yl]methoxy}pyridine
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Overview
Description
4-{[1-(1-Phenylethyl)piperidin-3-yl]methoxy}pyridine is a complex organic compound that features a piperidine ring substituted with a phenylethyl group and a methoxy group attached to a pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(1-Phenylethyl)piperidin-3-yl]methoxy}pyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or dihalides, using catalysts like rhodium complexes.
Introduction of the Phenylethyl Group: The phenylethyl group can be introduced via alkylation reactions, where the piperidine ring is treated with phenylethyl halides in the presence of a base.
Attachment of the Methoxy Group: The methoxy group is typically introduced through nucleophilic substitution reactions, where the piperidine derivative is reacted with methoxy-substituted pyridine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. Techniques such as microwave-assisted synthesis and catalytic processes are often employed to scale up the production while maintaining high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
4-{[1-(1-Phenylethyl)piperidin-3-yl]methoxy}pyridine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydride, alkyl halides, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs depending on the reagents and conditions used .
Scientific Research Applications
4-{[1-(1-Phenylethyl)piperidin-3-yl]methoxy}pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-{[1-(1-Phenylethyl)piperidin-3-yl]methoxy}pyridine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various physiological effects, including analgesia and modulation of neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
4-(3-Aminomethylphenyl)piperidin-1-yl-(5-phenethylpyridin-3-yl)methanone: Shares a similar piperidine and pyridine structure but differs in the substitution pattern.
N-(Piperidin-4-yl)benzamide: Contains a piperidine ring but is substituted with a benzamide group instead of a pyridine ring.
Uniqueness
4-{[1-(1-Phenylethyl)piperidin-3-yl]methoxy}pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenylethyl group, piperidine ring, and methoxy-substituted pyridine makes it a versatile compound with diverse applications in various fields .
Properties
Molecular Formula |
C19H24N2O |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
4-[[1-(1-phenylethyl)piperidin-3-yl]methoxy]pyridine |
InChI |
InChI=1S/C19H24N2O/c1-16(18-7-3-2-4-8-18)21-13-5-6-17(14-21)15-22-19-9-11-20-12-10-19/h2-4,7-12,16-17H,5-6,13-15H2,1H3 |
InChI Key |
QTCZJRWRFVPTKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCCC(C2)COC3=CC=NC=C3 |
Origin of Product |
United States |
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